

An In-depth Technical Guide to 1-Phenylisatin: Properties, Protocols, and Pathways

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Compound of Interest

Compound Name: 1-Phenylisatin

Cat. No.: B182504

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Introduction

1-Phenylisatin, also known as 1-phenylindole-2,3-dione, is a synthetically versatile heterocyclic compound belonging to the isatin family.^{[1][2]} Its unique structural framework, featuring an indole core with a phenyl group substituted at the nitrogen atom, makes it a valuable building block in medicinal chemistry and organic synthesis.^[3] Isatin and its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anticonvulsant, anti-HIV, and anti-inflammatory properties.^{[2][4][5]} **1-Phenylisatin**, in particular, serves as a key intermediate for the synthesis of various bioactive molecules, such as Schiff bases with potential antimycobacterial activity and selective Galanin GAL3 receptor antagonists.^{[1][2]} Recent studies have highlighted its role as a Cannabinoid-2 (CB2) receptor agonist, demonstrating protective effects against cisplatin-induced nephrotoxicity through its anti-inflammatory, antioxidant, and anti-apoptotic actions.^{[6][7]} This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key biological pathways associated with **1-Phenylisatin**.

Core Physical and Chemical Properties

1-Phenylisatin presents as a dark orange to red crystalline powder.^{[8][9]} It is stable under normal temperature and pressure but should be stored in a cool, dry place away from oxidizing agents.^[8]

Quantitative Data Summary

The key physicochemical and structural parameters for **1-Phenylisatin** are summarized in the tables below for easy reference.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₉ NO ₂	[1][3][4]
Molecular Weight	223.23 g/mol	[1][3][10]
Appearance	Orange to red crystals or powder	[3][8][9]
Melting Point	137 - 143 °C	[1][3][9]
Boiling Point	388.8 °C at 760 mmHg (Predicted)	[11][12]
Solubility	Insoluble in water; Soluble in organic solvents	[1][8][11][13]
Density	1.338 g/cm ³ (Predicted)	[11]

Table 2: Spectroscopic and Structural Data

Property	Value	Source(s)
UV-Vis λ _{max}	419 nm (in Ethanol)	[2][12]
Crystal System	Orthorhombic	[4]
Space Group	Pca2 ₁	[4]
Unit Cell Dimensions	a=3.9677 Å, b=13.3259 Å, c=20.3397 Å	[4]
Topological Polar Surface Area	37.4 Å ²	[10][11]
XLogP3	2.1 - 2.6	[11]

Experimental Protocols

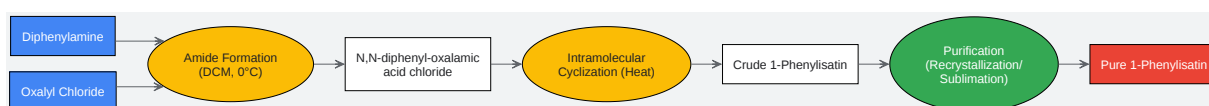
Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines key experimental procedures related to the synthesis and analysis of **1-Phenylisatin**.

Synthesis of 1-Phenylisatin

A common method for synthesizing **1-Phenylisatin** is through an intramolecular Friedel-Crafts acylation (Haworth type cyclization). The general workflow involves the reaction of diphenylamine with oxalyl chloride followed by heating.[14]

Protocol: Synthesis via Haworth Cyclization[14]

- **Amide Formation:** Dissolve diphenylamine in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere. Cool the solution in an ice bath.
- **Add oxalyl chloride dropwise** to the cooled solution. A reaction occurs, forming an intermediate N,N-diphenyl-oxalamic acid chloride.
- **Intramolecular Cyclization:** After the initial reaction is complete, the intermediate is heated. This promotes an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation), where the acid chloride moiety cyclizes onto one of the phenyl rings of the diphenylamine structure.
- **Work-up and Purification:** Upon cooling, the reaction mixture is quenched, typically with water or a mild base. The crude product is extracted using an organic solvent.
- The final product, **1-Phenylisatin**, is then purified, commonly through recrystallization from a suitable solvent (e.g., ethanol) or by sublimation under reduced pressure to obtain high-purity crystals.[4]



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Caption: Synthetic workflow for **1-Phenylisatin** via Haworth cyclization.

Spectroscopic Analysis

Characterization of **1-Phenylisatin** is typically performed using standard spectroscopic techniques.

Protocol: UV-Visible Spectroscopy

- Preparation of Stock Solution: Accurately weigh a small amount of **1-Phenylisatin** and dissolve it in a spectroscopic grade solvent, such as ethanol, to prepare a stock solution of known concentration (e.g., 1 mg/mL).^[2]
- Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations within the linear range of the spectrophotometer.
- Measurement: Use a dual-beam UV-Visible spectrophotometer and scan the absorbance of the prepared solutions from 200 to 800 nm, using the pure solvent as a blank reference.
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}). For **1-Phenylisatin** in ethanol, this is expected around 419 nm.^{[2][12]} A calibration curve of absorbance versus concentration can be plotted to determine the molar absorptivity.

Protocol: Infrared (IR) Spectroscopy

- Sample Preparation: Prepare the sample using a standard method such as creating a KBr (potassium bromide) pellet or as a mull in Nujol.
- Data Acquisition: Place the sample in an FTIR (Fourier-Transform Infrared) spectrometer and acquire the spectrum, typically in the range of 4000 to 400 cm^{-1} .
- Spectral Interpretation: Analyze the resulting spectrum for characteristic absorption bands. Key expected peaks for **1-Phenylisatin** would include C=O stretching vibrations for the ketone and amide carbonyl groups (typically 1700-1760 cm^{-1}), C=C stretching for the aromatic rings (around 1600 cm^{-1}), and C-N stretching vibrations.

Chemical Reactivity and Biological Pathways

The chemical reactivity of **1-Phenylisatin** is centered on its dicarbonyl system, particularly the C3-ketone, which is highly susceptible to nucleophilic attack. This reactivity is harnessed to synthesize a wide array of derivatives.[\[1\]](#)[\[2\]](#)[\[14\]](#)

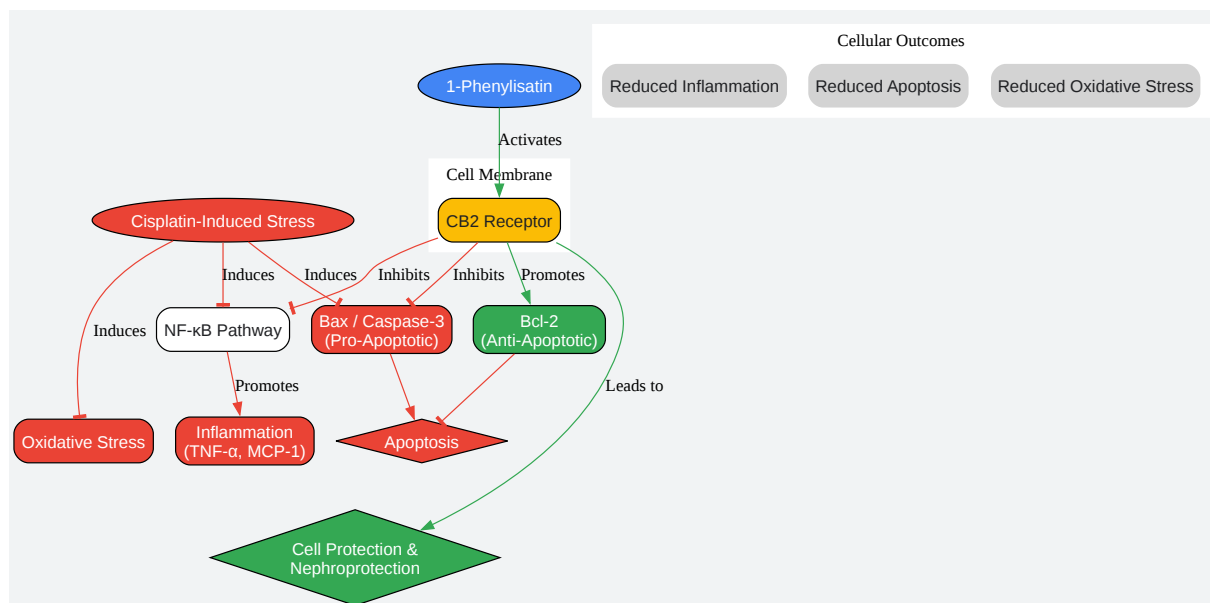
Biologically, **1-Phenylisatin** has emerged as a significant modulator of cellular pathways, notably as a Cannabinoid-2 (CB2) receptor agonist.[\[6\]](#)[\[7\]](#)

Mechanism of Action in Cisplatin-Induced Nephrotoxicity

Studies have shown that **1-Phenylisatin** can protect against kidney damage (nephrotoxicity) caused by the chemotherapy drug cisplatin.[\[6\]](#) Its protective mechanism is primarily mediated through the activation of the CB2 receptor, which triggers a cascade of anti-inflammatory, anti-apoptotic, and antioxidant effects.[\[6\]](#)[\[7\]](#)

Key Signaling Events:

- **CB2 Receptor Activation:** **1-Phenylisatin** binds to and activates the CB2 receptor.
- **Inhibition of Inflammatory Pathway:** This activation leads to the downregulation of the NF- κ B (nuclear factor kappa B) signaling pathway.[\[7\]](#) This, in turn, reduces the expression and release of pro-inflammatory cytokines such as TNF- α (tumor necrosis factor-alpha).[\[6\]](#)[\[7\]](#)
- **Modulation of Apoptosis:** The compound inhibits apoptosis (programmed cell death) by decreasing the expression of pro-apoptotic proteins like Bax and Caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-2.[\[6\]](#)[\[7\]](#)
- **Antioxidant Effect:** **1-Phenylisatin** helps mitigate oxidative stress by reducing lipid peroxidation and restoring levels of endogenous antioxidants like glutathione.[\[6\]](#)



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Caption: Proposed signaling pathway of **1-Phenylisatin** in nephroprotection.

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